molecular formula C18H12ClFN2OS B2952921 1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 872695-14-2

1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2952921
CAS No.: 872695-14-2
M. Wt: 358.82
InChI Key: MHEKQEQNKVJPJK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a chlorophenyl group, a fluorophenyl group, and a pyridazinyl group connected via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of a fluorophenyl group through a nucleophilic aromatic substitution reaction. The pyridazinyl group can be introduced via a cyclization reaction involving appropriate precursors. The final step often involves the formation of the sulfanyl linkage under controlled conditions, such as using thiol reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(4-fluorophenyl)butan-1-one
  • 4-[4-Chlorophenyl]acetophenone

Uniqueness

1-(4-chlorophenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of functional groups and structural features

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2OS/c19-14-5-1-13(2-6-14)17(23)11-24-18-10-9-16(21-22-18)12-3-7-15(20)8-4-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEKQEQNKVJPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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